

comparative study of the ADME properties of 2-(Indolin-3-yl)ethanamine derivatives

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Compound of Interest

Compound Name: 2-(Indolin-3-yl)ethanamine

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A comparative guide to the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of **2-(Indolin-3-yl)ethanamine** (Tryptamine) derivatives is crucial for the development of new therapeutics. Understanding these pharmacokinetic parameters helps in predicting a drug's efficacy, safety, and dosing regimen. This guide provides a comparative analysis based on available experimental data, details common experimental protocols, and illustrates key metabolic pathways and workflows.

Comparative ADME Properties

The ADME profile of tryptamine derivatives can vary significantly based on their structural modifications. The following tables summarize key experimental findings for different classes of these compounds.

Table 1: Physicochemical Properties and Distribution

This table outlines key physicochemical parameters that influence the absorption and distribution of selected indole and indazole derivatives. High lipophilicity (Log D7.4) and extensive plasma protein binding are common characteristics of these compounds.

Compound Class	Derivative	Log D7.4 (Experimental)	Plasma Protein Binding (%) (Experimental)	Reference
Indole-3-Carboxamide	(S)-AB-FUBINACA	2.81	97.9 ± 0.17	[1]
Indazole-3-Carboxamide	(S)-5F-AMB-PINACA	3.25	98.7 ± 0.05	[1]
Indazole-3-Carboxamide	(S)-MDMB-FUBINACA	3.52	99.5 ± 0.08	[1]
Indole-3-Carboxamide	5F-MDMB-PICA	4.13	98.8 ± 0.02	[1][2]
Indazole-3-Carboxamide	MDMB-4en-PINACA	4.95	99.3 ± 0.02	[1]

Table 2: In Vitro Metabolism and Clearance

Metabolic stability is a critical factor in determining a drug's half-life and bioavailability. The following data from studies using pooled human liver microsomes (pHLM) and hepatocytes (pHHeps) show that many tryptamine derivatives are rapidly metabolized.

Compound Class	Derivative	System	Intrinsic Clearance (CL _{int} , mL·min ⁻¹ ·kg ⁻¹)	Predicted Human Hepatic Clearance (CL _H , mL·min ⁻¹ ·kg ⁻¹)	Reference
Indole-3-Carboxamide	(S)-AB-FUBINACA	pHLM	13.7 ± 4.06	0.34 ± 0.09	[1]
Indole-3-Carboxamide	(S)-AB-FUBINACA	pHHeps	110 ± 34.5	-	[1]
Indazole-3-Carboxamide	(S)-AMB-FUBINACA	pHLM	2944 ± 95.9	-	[1]
Indazole-3-Carboxamide	(S)-AMB-FUBINACA	pHHeps	3216 ± 607	-	[1]
Indazole-3-Carboxamide	(S)-5F-AMB-PINACA	pHLM	-	17.79 ± 0.20	[1]
Indazole-3-Carboxamide	(S)-5F-AMB-PINACA	pHHeps	-	18.25 ± 0.12	[1]
Indazole-3-Carboxamide	(S)-MDMB-FUBINACA	pHHeps	-	1.39 ± 0.27	[1]

Table 3: Cytochrome P450 (CYP) Inhibition

Many tryptamine derivatives interact with CYP enzymes, which can lead to drug-drug interactions. The half-maximal inhibitory concentration (IC₅₀) is a measure of a compound's potency in inhibiting a specific enzyme. Lower values indicate stronger inhibition.

Compound Class	Derivative	CYP Isoform	IC ₅₀ (μM)	Reference
Alpha-methyltryptamines	AMT	CYP2A6	3.2	[3] [4]
Alpha-methyltryptamines	6-F-AMT	CYP2A6	2.7	[3] [4]
Diallyltryptamines	5-MeO-DALT	CYP1A2	Comparable to Fluvoxamine	[3] [4]
Diallyltryptamines	DALTs (class)	CYP2D6	Comparable to Paroxetine	[3] [4]
Dimethyltryptamines	DMT	CYP2D6	> 100	[3] [5]

Experimental Protocols

The data presented above are derived from established in vitro and in vivo experimental procedures designed to assess the ADME properties of drug candidates.

Absorption: Caco-2 Permeability Assay

This in vitro model is widely used to predict intestinal drug absorption.

- **Cell Culture:** Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter supports for approximately 21 days. During this time, they differentiate to form a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.
- **Permeability Measurement:** The test compound is added to the apical (AP) side of the monolayer, simulating the intestinal lumen. Samples are collected from the basolateral (BL) side, representing the blood, at various time points.

- **Analysis:** The concentration of the compound in the collected samples is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The apparent permeability coefficient (Papp) is then calculated. Compounds with high Papp values are predicted to have good intestinal absorption.[\[6\]](#)[\[7\]](#)

Distribution: Plasma Protein Binding (PPB)

This assay determines the extent to which a drug binds to proteins in the blood, which affects its distribution and availability to target tissues.

- **Method:** Rapid Equilibrium Dialysis (RED) is a common method. A device with two chambers separated by a semi-permeable membrane is used. Plasma containing the test compound is added to one chamber, and buffer is added to the other.
- **Equilibration:** The device is incubated until the concentration of the unbound drug reaches equilibrium between the two chambers.
- **Quantification:** The total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber are measured by LC-MS/MS. The percentage of protein binding is then calculated.[\[1\]](#)[\[8\]](#)

Metabolism: Metabolic Stability in Human Liver Microsomes (HLMs)

This in vitro assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.

- **Incubation:** The test compound is incubated with pooled HLMs, which contain a high concentration of CYP enzymes. The reaction is initiated by adding the cofactor NADPH.[\[9\]](#)
- **Sampling:** Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding a solvent like cold acetonitrile.
- **Analysis:** The remaining concentration of the parent compound is measured by LC-MS/MS.
- **Calculation:** The rate of disappearance of the compound is used to calculate the intrinsic clearance (CL_{int}), a measure of how quickly the liver can metabolize the drug.[\[1\]](#)

Excretion: In Vivo Pharmacokinetic Studies

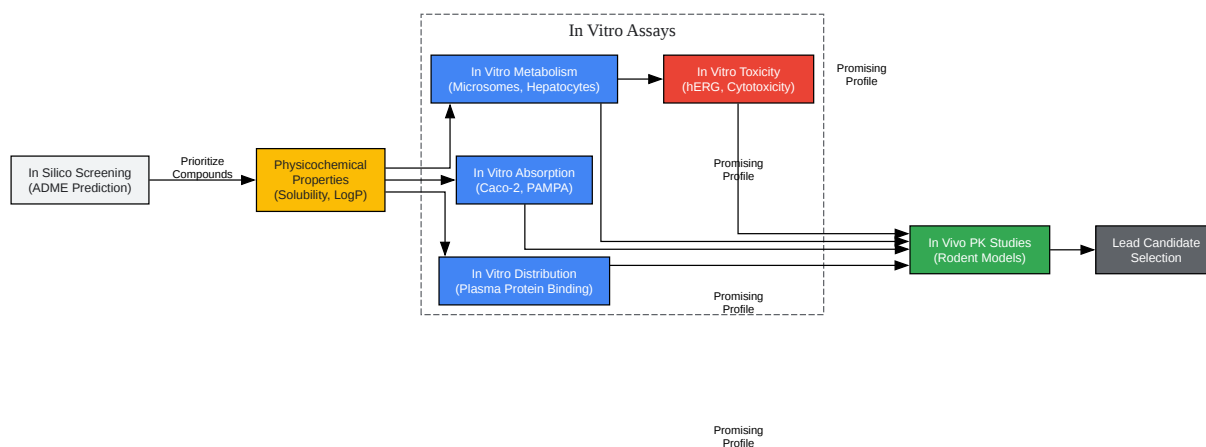
Animal models are used to understand the complete ADME profile of a compound in a living system.

- Administration: The compound is administered to animals (e.g., rats, mice) via oral (PO) and intravenous (IV) routes.[\[6\]](#)[\[10\]](#)
- Sample Collection: Blood, urine, and feces are collected at predetermined intervals over a period (e.g., 24 or 48 hours).
- Analysis: The concentration of the parent drug and its metabolites in plasma and excreta is determined using LC-MS/MS.
- Parameter Calculation: Pharmacokinetic parameters such as maximum concentration (C_{max}), time to maximum concentration (T_{max}), elimination half-life (t_{1/2}), and bioavailability (F%) are calculated to describe the drug's absorption and elimination profile.[\[6\]](#)[\[11\]](#)

Visualizations

Experimental Workflow for ADME Profiling

The following diagram illustrates a typical workflow for evaluating the ADME properties of new chemical entities, from initial computational screening to definitive in vivo studies.

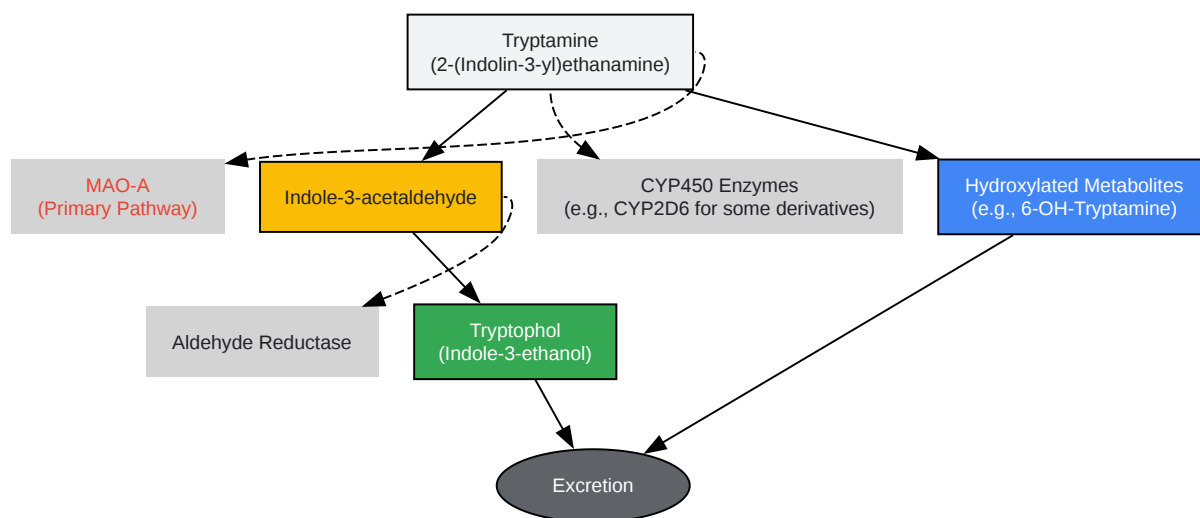


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Caption: General workflow for ADME profiling in drug discovery.

Metabolic Pathways of Tryptamine

This diagram shows the primary metabolic pathways for the parent compound, tryptamine, involving oxidative deamination by Monoamine Oxidase A (MAO-A) and potential secondary pathways catalyzed by Cytochrome P450 (CYP) enzymes.



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Caption: Key metabolic pathways of Tryptamine.[9]

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